(R)-2-(4-Propylphenyl)pyrrolidine
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Overview
Description
®-2-(4-Propylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring attached to a 4-propylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Propylphenyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 4-propylphenyl group.
Formation of Pyrrolidine Ring: The pyrrolidine ring is then formed through a series of reactions, including cyclization and reduction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-2-(4-Propylphenyl)pyrrolidine may involve the use of advanced techniques such as:
Catalytic Asymmetric Synthesis: Utilizing chiral catalysts to achieve high enantioselectivity.
Continuous Flow Chemistry: Enhancing the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Propylphenyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and alcohols.
Reduction: Primary and secondary amines.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
®-2-(4-Propylphenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(4-Propylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-Propylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(4-Propylphenyl)pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.
4-Propylphenylpyrrolidine: A compound with a similar structure but lacking the chiral center.
Uniqueness
®-2-(4-Propylphenyl)pyrrolidine is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its enantiomers and racemic mixtures.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(2R)-2-(4-propylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-2-4-11-6-8-12(9-7-11)13-5-3-10-14-13/h6-9,13-14H,2-5,10H2,1H3/t13-/m1/s1 |
InChI Key |
SPAAPXDHWLHAPP-CYBMUJFWSA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)[C@H]2CCCN2 |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
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